A Comprehensive Guide to the Predicted Spectroscopic Profile of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one
A Comprehensive Guide to the Predicted Spectroscopic Profile of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel compound, 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one. While experimental data for this specific molecule is not yet publicly available, this document leverages foundational spectroscopic principles and data from analogous structures to construct a detailed and reliable predicted profile. The guide is intended to serve as an essential resource for researchers in synthetic chemistry and drug development, aiding in the targeted synthesis, purification, and structural confirmation of this compound. We will cover predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed experimental protocols and the scientific rationale behind each prediction.
Molecular Structure and Physicochemical Properties
The target molecule, 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one, is a disubstituted pyrrole featuring two distinct ketone functionalities. The presence of a trichloromethyl group provides a unique isotopic signature, which is invaluable for its identification via mass spectrometry. Understanding its basic properties is the first step in its characterization.
| Property | Predicted Value |
| Chemical Structure | |
| Molecular Formula | C₁₁H₁₂Cl₃NO₂ |
| Molecular Weight | 310.58 g/mol |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) |
| Hydrogen Bond Acceptors | 2 (from the two carbonyl oxygens) |
Synthesis Context and Purity Considerations
A plausible synthetic route for this compound involves a two-step acylation of a pyrrole precursor, likely utilizing Friedel-Crafts acylation conditions. For instance, reacting a 3-butanoyl-1H-pyrrole with trichloroacetyl chloride in the presence of a Lewis acid could yield the target compound.[1] The regiochemistry of this second acylation is directed by the existing acyl group.
This synthetic context is critical as it informs potential impurities that may be observed in analytical data, such as mono-acylated starting material, regioisomers, or residual solvents from purification. A robust analytical workflow is therefore essential for unambiguous characterization.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra for the target compound are highly distinct due to the dissymmetric substitution on the pyrrole ring and the influence of two electron-withdrawing carbonyl groups.
Experimental Protocol (¹H and ¹³C NMR)
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to clearly resolve the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using proton decoupling. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. DEPT-135 and DEPT-90 experiments should also be performed to aid in assigning carbon types (CH, CH₂, CH₃).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (N-H) | 9.0 - 10.0 | broad singlet | 1H | The N-H proton of a pyrrole is typically deshielded and often broad. Its chemical shift is highly dependent on solvent and concentration. |
| H-b (Pyrrole) | ~7.8 | doublet (d) | 1H | This proton is adjacent to the electron-withdrawing trichloroacetyl group and the ring nitrogen, leading to significant deshielding. It will be coupled to H-c. |
| H-c (Pyrrole) | ~7.0 | doublet (d) | 1H | This proton is adjacent to the butanoyl group. It is less deshielded than H-b. It will be coupled to H-b. |
| H-d (-CH₂-) | ~2.9 | triplet (t) | 2H | The methylene group alpha to the butanoyl carbonyl is deshielded. It will be coupled to the H-e methylene group. |
| H-e (-CH₂-) | ~1.7 | sextet | 2H | This methylene group is coupled to both the H-d and H-f protons. |
| H-f (-CH₃) | ~1.0 | triplet (t) | 3H | The terminal methyl group of the butyl chain, showing the least deshielding. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Shift (δ, ppm) | Rationale |
| C=O (Butanoyl) | 195 - 200 | Carbonyl carbon of an aliphatic ketone conjugated to the pyrrole ring.[2][3] |
| C=O (Trichloroacetyl) | 175 - 180 | The electron-withdrawing effect of the three chlorine atoms shifts this carbonyl carbon upfield relative to a standard ketone. |
| C-b (Pyrrole) | ~135 | Pyrrole carbon adjacent to the nitrogen and bearing a proton. |
| C-c (Pyrrole) | ~120 | Pyrrole carbon adjacent to the nitrogen and bearing a proton. |
| C-d (Pyrrole) | ~130 | Quaternary pyrrole carbon attached to the butanoyl group. |
| C-e (Pyrrole) | ~125 | Quaternary pyrrole carbon attached to the trichloroacetyl group. |
| -CCl₃ | 90 - 95 | The carbon of the trichloromethyl group is significantly deshielded by the three chlorine atoms. |
| -CH₂- (alpha) | ~38 | Aliphatic carbon alpha to a carbonyl group. |
| -CH₂- (beta) | ~18 | Aliphatic methylene carbon. |
| -CH₃ | ~14 | Aliphatic methyl carbon. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis. The presence of three chlorine atoms in the molecule creates a highly characteristic and easily identifiable isotopic pattern.
Experimental Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron impact (EI) energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.
Expected Mass Spectrum Data
The most crucial feature will be the molecular ion region. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4] A molecule with three chlorine atoms will exhibit a cluster of peaks at M, M+2, M+4, and M+6.
-
Molecular Ion (M⁺): The nominal molecular ion peak will be at m/z 309 (using ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).
-
Isotopic Cluster: The relative intensities of the isotopic peaks will be approximately:
-
M⁺ (m/z 309): 100% (containing 3 x ³⁵Cl)
-
M+2 (m/z 311): ~98% (containing 2 x ³⁵Cl and 1 x ³⁷Cl)
-
M+4 (m/z 313): ~32% (containing 1 x ³⁵Cl and 2 x ³⁷Cl)
-
M+6 (m/z 315): ~3.5% (containing 3 x ³⁷Cl) This unique 100:98:32:3.5 ratio is a definitive signature for a trichloro-substituted compound and serves as a powerful self-validating system for identification.[5]
-
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Expect cleavage adjacent to the carbonyl groups.
-
Loss of the butyl group (-C₄H₉): [M - 57]⁺
-
Loss of the trichloromethyl radical (•CCl₃): [M - 117]⁺, leading to a prominent acylium ion.
-
-
McLafferty Rearrangement: While less common for aromatic ketones, a rearrangement involving the butyl chain is possible.
-
Caption: Predicted major fragmentation pathways for the target compound under EI-MS.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the two distinct carbonyl groups and the pyrrole N-H bond.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300 - 3400 | Medium, Broad | N-H Stretch | Characteristic of the pyrrole N-H group.[6] |
| 3100 - 3150 | Medium | Aromatic C-H Stretch | C-H stretches on the pyrrole ring. |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | C-H stretches from the butyl chain. |
| ~1710 | Strong | C=O Stretch (Trichloroacetyl) | The trichloroacetyl ketone is conjugated, but the inductive effect of the chlorines increases the frequency compared to the other ketone. |
| ~1675 | Strong | C=O Stretch (Butanoyl) | Conjugation of the ketone with the aromatic pyrrole ring lowers the stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2][7] |
| 1500 - 1550 | Medium | C=C Ring Stretch | Aromatic ring stretching vibrations from the pyrrole core. |
| 700 - 800 | Strong | C-Cl Stretch | Characteristic stretching vibration for carbon-chlorine bonds.[8] |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended conjugation across the pyrrole ring and the two carbonyl groups is expected to produce a distinct absorption profile.
Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration in the micromolar range (e.g., 1x10⁻⁵ M) is typical.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 600 nm.
-
Blank: Use the pure solvent as a blank reference.
Expected UV-Vis Absorption Data
-
λ_max: An absorption maximum (λ_max) is predicted to be in the range of 280-320 nm .
-
Rationale: Simple pyrrole absorbs around 210 nm.[9] The attachment of two carbonyl groups creates a highly extended conjugated system (a chromophore). This extension of conjugation significantly lowers the energy required for π → π* electronic transitions, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength.[10][11] The exact λ_max and molar absorptivity (ε) would be sensitive to the solvent used.
Summary and Conclusion
This guide presents a detailed, predictive spectroscopic profile for 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one based on established chemical principles. The combination of these techniques provides a powerful and self-validating toolkit for any researcher working with this molecule. The distinctive NMR signals, the unique isotopic pattern in the mass spectrum, and the characteristic dual carbonyl stretches in the IR spectrum together form a robust analytical fingerprint for unambiguous identification. This document serves as a foundational reference to accelerate research and development involving this and related chemical entities.
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